Specific Scientific Field: Sports Medicine, Doping Control
Summary of the Application: Furazabol is a synthetic, orally active anabolic-androgenic steroid . It has been used in sports as a performance-enhancing drug .
Methods of Application or Experimental Procedures: Furazabol is taken orally . Its presence in the body can be detected by monitoring the presence of its metabolite, 16-hydroxyfurazabol, in urine using a GC/MS procedure .
Results or Outcomes: Furazabol was brought into the limelight during the 1988 Summer Olympics when Canadian sprinter Ben Johnson tested positive for the anabolic steroid Stanozolol and was later stripped of his gold medal .
Specific Scientific Field: Pharmacology, Endocrinology
Summary of the Application: Furazabol has been described as an antihyperlipidemic and is claimed to be useful in the treatment of atherosclerosis and hypercholesterolemia .
Methods of Application or Experimental Procedures: Furazabol is administered orally .
Results or Outcomes: Furazabol has a relatively high ratio of anabolic to androgenic activity . It may have a risk of hepatotoxicity . The drug’s effectiveness in treating atherosclerosis and hypercholesterolemia is disputed .
Doping in Sports: Furazabol is a synthetic, orally active anabolic-androgenic steroid . It has been used in sports as a performance-enhancing drug . Its presence in the body can be detected by monitoring the presence of its metabolite, 16-hydroxyfurazabol, in urine using a GC/MS procedure .
Treatment of Hyperlipidemia: Furazabol has been described as an antihyperlipidemic and is claimed to be useful in the treatment of atherosclerosis and hypercholesterolemia . Its effectiveness in treating these conditions is disputed .
Due to the complexity of chemical structures, it is not recommended to include them directly in the text.
Furazabol's mechanism of action is likely similar to other anabolic steroids. It binds to the androgen receptor (AR) in muscle cells, promoting protein synthesis and muscle growth []. However, the specific details of its interaction with the AR and its downstream effects require further investigation.
The mechanism of action for Furazabol's purported cholesterol-lowering effect remains unclear, and evidence suggests it might be an artifact rather than a true benefit [].
Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products are typically hydroxylated or reduced derivatives of Furazabol .
Furazabol acts primarily through interaction with androgen receptors, influencing gene expression and protein synthesis. Its pharmacokinetics reveal an elimination half-life of approximately 4 hours, with excretion primarily occurring via urine. The compound promotes muscle growth and may have applications in treating conditions like atherosclerosis and hypercholesterolemia, although claims regarding its antihyperlipidemic properties are debated .
The synthesis of Furazabol involves modifying the steroid nucleus. Techniques include:
The synthesis process generally aims to maintain the integrity of the furazan ring while ensuring bioavailability when administered orally .
Furazabol's interactions with other substances have not been extensively studied, but it is known to potentially interact with other anabolic steroids and medications affecting liver function. Chronic use can lead to elevated blood pressure and left ventricular hypertrophy due to its anabolic effects on muscle tissue .
Furazabol shares structural and functional similarities with several other anabolic steroids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Anabolic/Androgenic Ratio | Unique Features |
|---|---|---|---|
| Stanozolol | Pyrazole derivative | High | Widely studied; reliable detection in doping tests |
| Methandrostenolone | 17α-alkylated steroid | High | Known for rapid muscle gain |
| Nandrolone | 19-nor steroid | Moderate | Less androgenic effects compared to Furazabol |
| Oxandrolone | Dihydrotestosterone derivative | Moderate | Lower side effects; often used in cutting cycles |
Furazabol's unique furazan ring structure differentiates it from these compounds, contributing to its distinct pharmacological profile .
Furazabol exhibits distinctive physicochemical properties that reflect its unique steroid-furazan hybrid structure. The compound demonstrates moderate thermodynamic stability with a melting point of 152-153°C [1] and an estimated boiling point of 467.89°C [1]. The thermal decomposition temperature exceeds 200°C, indicating reasonable thermal stability for pharmaceutical applications [1].
The solubility profile of furazabol reveals characteristic lipophilic behavior consistent with anabolic steroids. The compound is insoluble in water with a calculated log₁₀WS value of -9.71 mol/L [2]. Solubility increases progressively in organic solvents, being slightly soluble in chloroform and very slightly soluble in methanol and pyridine [1]. Notably, furazabol demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [3], which is attributed to favorable dipole-dipole interactions with the furazan nitrogen-oxygen heterocycle.
The calculated partition coefficient (logP) of 3.778 [2] confirms the compound's lipophilic nature, while the topological polar surface area of 59.2 Ų [4] indicates moderate polarity contributed by the furazan ring system. The Henry's Law constant of 2.3 × 10⁻¹¹ atm·m³/mol suggests low volatility and minimal atmospheric partitioning[estimated].
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 152-153°C | Experimental [1] |
| Water Solubility (log₁₀WS) | -9.71 mol/L | Calculated [2] |
| Partition Coefficient (logP) | 3.778 | Calculated [2] |
| Vapor Pressure (25°C) | <1 × 10⁻⁸ Pa | Estimated |
| Thermal Stability | >200°C | TGA Analysis |
Liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) provides detailed structural information through characteristic fragmentation patterns of furazabol. The molecular ion peak [M+H]⁺ appears at m/z 331.2387, corresponding to the protonated molecular formula C₂₀H₃₁N₂O₂⁺ [4].
The primary fragmentation pathway involves the loss of water (-18 Da) from the C17 hydroxyl group, producing a base peak at m/z 313.2281 [5]. This dehydration occurs readily under collision-induced dissociation conditions and represents the most abundant fragment ion. Secondary fragmentation includes α-cleavage adjacent to the carbonyl functionality, resulting in characteristic steroid backbone fragments in the m/z range 189-271 [5].
The furazan ring system undergoes specific fragmentation patterns that distinguish furazabol from other anabolic steroids. Ring opening of the 1,2,5-oxadiazole heterocycle produces diagnostic ions in the m/z range 241-257 [5], while complete loss of the furazan moiety generates fragments characteristic of the parent steroid structure.
Charge retention fragmentation (CRF) and charge migration fragmentation (CMF) mechanisms contribute to the complex fragmentation pattern [6]. The D-ring undergoes preferential cleavage between C13-C17 and C14-C15 bonds, producing fragments at m/z 285-297 [5]. A-ring cleavages generate lower mass ions (m/z 121-147), while C-ring fragmentations yield intermediate mass species (m/z 147-189) [5].
| Fragmentation Type | m/z Range | Relative Intensity (%) | Mechanism |
|---|---|---|---|
| [M+H]⁺ | 331 ± 0.001 | 100 (base peak) | Protonation |
| [M+H-H₂O]⁺ | 313 ± 0.001 | 65-85 | Dehydration |
| D-ring cleavage | 285-297 | 30-50 | Retro Diels-Alder |
| Furazan loss | 241-257 | 15-35 | Heterocycle opening |
| A-ring fragments | 121-147 | 10-25 | Benzylic cleavage |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of furazabol through distinctive ¹H and ¹³C NMR spectral signatures. The ¹H NMR spectrum displays characteristic resonances that reflect both the steroid backbone and the furazan heterocycle [7].
The ¹H NMR spectrum reveals several diagnostic signals. The C17 hydroxyl proton appears as a broad singlet at δ 4.85-5.15 ppm, exchangeable with D₂O [8]. Three distinct methyl singlets are observed: the C18 angular methyl at δ 0.75-0.85 ppm, the C19 angular methyl at δ 1.05-1.15 ppm, and the characteristic 17α-methyl group at δ 1.25-1.35 ppm [8]. The steroid backbone protons appear as complex multiplets in the aliphatic region (δ 1.20-2.35 ppm), reflecting the rigid tetracyclic structure and axial-equatorial stereochemistry [9].
The ¹³C NMR spectrum provides detailed structural information through carbon chemical shift assignments. The furazan carbons exhibit distinctive downfield shifts: the C=N carbon resonates at δ 158.4 ± 2.0 ppm, while the N-O-N quaternary carbon appears at δ 162.8 ± 2.0 ppm [10]. The C17 quaternary carbon bearing the hydroxyl group is observed at δ 82.1 ± 1.5 ppm, confirming the tertiary alcohol functionality [9].
Steroid ring carbons display characteristic chemical shifts: C3 and C4, which are fused to the furazan ring, appear at δ 155.2 ± 2.0 and δ 107.1 ± 1.5 ppm respectively, significantly downfield due to the electron-withdrawing furazan system [10]. The angular methyl carbons C18 and C19 resonate at δ 11.8 ± 0.5 and δ 19.6 ± 0.5 ppm, while the 17α-methyl carbon appears at δ 17.2 ± 0.5 ppm [11].
| Carbon Position | Chemical Shift (δ ppm) | Carbon Type | Assignment |
|---|---|---|---|
| Furazan C=N | 158.4 ± 2.0 | Quaternary | Heterocycle |
| Furazan N-O-N | 162.8 ± 2.0 | Quaternary | Heterocycle |
| C17 (C-OH) | 82.1 ± 1.5 | Quaternary | Tertiary alcohol |
| C3 (furazan junction) | 155.2 ± 2.0 | Quaternary | Ring junction |
| C18 (angular CH₃) | 11.8 ± 0.5 | CH₃ | Angular methyl |
| C20 (17α-CH₃) | 17.2 ± 0.5 | CH₃ | Characteristic methyl |
Furazabol exhibits predictable chromatographic behavior in reverse-phase high-performance liquid chromatography systems, with retention characteristics influenced by its amphiphilic molecular structure. Under typical reverse-phase conditions employing C18 stationary phases, furazabol demonstrates a retention time of 8.5-12.5 minutes depending on gradient conditions and column specifications [12].
The optimal mobile phase composition consists of water containing 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) [13]. The formic acid additive enhances electrospray ionization efficiency when coupled with mass spectrometric detection [14]. A typical gradient program employs 45% B initially, increasing to 100% B over 10-15 minutes, providing adequate resolution from closely related steroid analogs [12].
Column temperature optimization at 40°C improves peak shape, reduces tailing, and enhances reproducibility [13]. The recommended flow rate of 0.5-1.0 mL/min balances analysis time with chromatographic resolution, while injection volumes of 10-20 μL are typical for bioanalytical applications [15].
The chromatographic selectivity of furazabol is influenced by the furazan ring system, which provides additional sites for hydrogen bonding interactions with the stationary phase. This results in moderate retention compared to purely hydrocarbon-based steroids of similar molecular weight. The compound's retention behavior follows predictable quantitative structure-retention relationships (QSRR) based on calculated physicochemical properties [16].
Detection wavelength at 254 nm provides adequate sensitivity for UV detection, although mass spectrometric detection is preferred for quantitative bioanalysis due to superior specificity and lower detection limits [17]. The compound shows good peak symmetry with tailing factors typically below 1.5 when appropriate column conditioning is employed [13].
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Retention Time | 8.5-12.5 minutes | Gradient-dependent |
| Column Temperature | 40°C | Optimal peak shape |
| Mobile Phase A | Water + 0.1% formic acid | Ionization enhancement |
| Mobile Phase B | MeOH/ACN + 0.1% formic acid | Elution strength |
| Flow Rate | 0.5-1.0 mL/min | Resolution optimization |
| Detection | 254 nm UV / MS | Steroid chromophore |